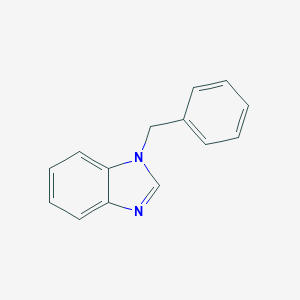

1-Benzyl-1H-benzimidazole

Übersicht

Beschreibung

1-Benzyl-1H-benzimidazole is a compound with the molecular formula C14H12N2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . This compound is isostructural with naturally occurring nucleotides and has been associated with a wide range of biological activities .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has also been reported .

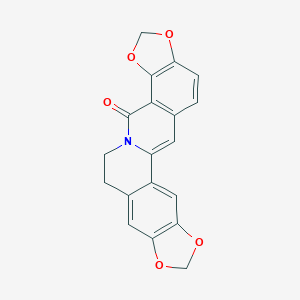

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-benzimidazole is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .

Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 389.1±35.0 °C at 760 mmHg, and a flash point of 189.1±25.9 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1H-benzimidazole: A Comprehensive Analysis of Scientific Research Applications: 1-Benzyl-1H-benzimidazole, also known as 1-benzylbenzimidazole, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications across various fields:

Medicinal Chemistry

Benzimidazole derivatives, including 1-benzyl-1H-benzimidazole, have been extensively studied for their medicinal properties. They exhibit a broad spectrum of biological activities such as antihistamine, analgesic, antifungal, antiviral, antitumor, antiparasitic effects, and are used in endocrinology and cardiovascular disease treatment .

Material Science

These compounds are utilized in material science for chemosensing, crystal engineering, and fluorescence applications due to their unique chemical properties .

Corrosion Science

In corrosion science, benzimidazole derivatives serve as corrosion inhibitors for various metals and alloys, protecting them from degradation .

Organic Synthesis

They are important intermediates in organic reactions and are used in the synthesis of dyes and polymers .

Asymmetric Catalysis

Benzimidazoles act as ligands in asymmetric catalysis, facilitating the synthesis of chiral molecules which are important in the development of pharmaceuticals .

Anticancer Research

Specifically, 1-benzyl-1H-benzimidazole derivatives have shown significant growth inhibition against breast cancer cells, highlighting their potential as anticancer agents .

Wirkmechanismus

Target of Action

1-Benzyl-1H-benzimidazole, also known as 1-benzylbenzimidazole, has been identified as a potential anticancer agent . It has been found to selectively inhibit tumor growth and has shown significant growth inhibition against breast cancer (MCF-7) cells . The compound’s primary targets are likely to be involved in the cell cycle, particularly the G2/M phase .

Mode of Action

The mode of action of 1-Benzyl-1H-benzimidazole involves its interaction with its targets, leading to changes in the cell cycle. It has been found to selectively arrest tumor growth at the G2/M phase . This suggests that the compound interacts with its targets to inhibit cell division, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

It is known that benzimidazole derivatives have wide anticancer potentials with versatile mechanisms to inhibit tumor progression . The compound’s effects on these pathways lead to downstream effects such as the inhibition of tumor growth .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles , suggesting that 1-Benzyl-1H-benzimidazole may have similar properties.

Result of Action

The result of the action of 1-Benzyl-1H-benzimidazole is the inhibition of tumor growth . This is achieved through its interaction with its targets and its effects on the cell cycle, particularly the G2/M phase . The compound has shown significant growth inhibition against breast cancer (MCF-7) cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIJGDSFRHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340297 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4981-92-4 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

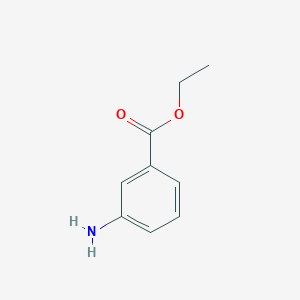

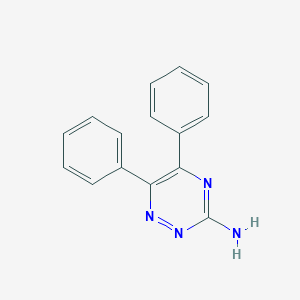

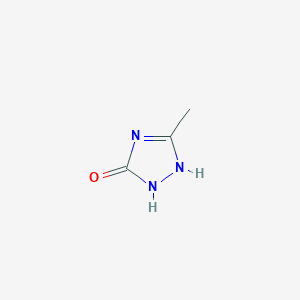

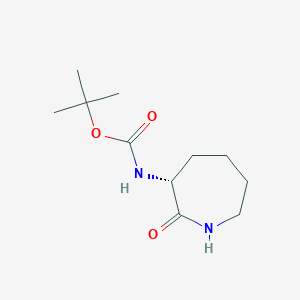

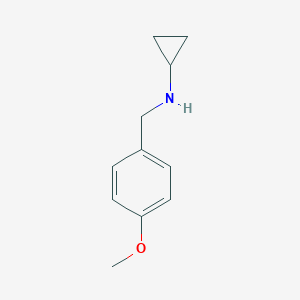

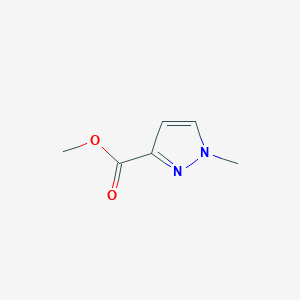

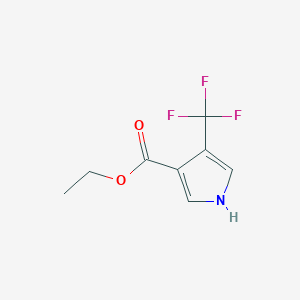

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)